molecular formula C17H16N4O2S B11670563 N'-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide CAS No. 302917-84-6

N'-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11670563
CAS No.: 302917-84-6
M. Wt: 340.4 g/mol
InChI Key: NZOZVBZTCOGKFI-WOJGMQOQSA-N
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Description

N’-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 2-hydroxyacetophenone with 5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(2-Hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
  • N’-(1-(2-Hydroxyphenyl)ethylidene)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide

Uniqueness

N’-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of the 5-methylthiophen-2-yl group, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

302917-84-6

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4O2S/c1-10-7-8-16(24-10)13-9-14(20-19-13)17(23)21-18-11(2)12-5-3-4-6-15(12)22/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-11+

InChI Key

NZOZVBZTCOGKFI-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CC=C3O

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CC=C3O

Origin of Product

United States

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